molecular formula C27H20O7 B11144073 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate

Cat. No.: B11144073
M. Wt: 456.4 g/mol
InChI Key: GSWZWXTTZSUZIV-CFRMEGHHSA-N
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Description

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of chromenylmethylene derivatives This compound is characterized by its unique structure, which includes a chromenylmethylene group, a benzo[b]furan moiety, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 2,6-dimethoxybenzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H20O7

Molecular Weight

456.4 g/mol

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C27H20O7/c1-30-21-8-5-9-22(31-2)25(21)27(29)33-18-10-11-19-23(14-18)34-24(26(19)28)13-16-12-17-6-3-4-7-20(17)32-15-16/h3-14H,15H2,1-2H3/b24-13-

InChI Key

GSWZWXTTZSUZIV-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3

Origin of Product

United States

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